4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one

Ion Channel Pharmacology KCNQ2 Automated Patch Clamp

Obtaining a validated and selective KCNQ2 antagonist for neuronal excitability research can be a significant bottleneck due to the polypharmacology of the benzoxazinone scaffold, where generic substitution is not scientifically valid. This specific compound resolves this by providing a precisely defined tool with verifiable target engagement. - KCNQ2 Antagonist: Demonstrates potent activity with an IC50 of 70 nM against KCNQ2, with a 1.7-fold selectivity over KCNQ2/KCNQ3 heteromers (IC50 120 nM). - Multi-Target Probe: Enables the study of complex inflammatory pathways by inhibiting lipoxygenase, cyclooxygenase, and carboxylesterase, alongside antioxidant properties. - Reliable Supply: Available for procurement as a high-purity research tool, backed by BenchChem's commitment to global shipping and quality assurance.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 648450-63-9
Cat. No. B12606521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one
CAS648450-63-9
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)COC2=C1C=C(C=C2)C
InChIInChI=1S/C13H17NO2/c1-3-4-7-14-11-8-10(2)5-6-12(11)16-9-13(14)15/h5-6,8H,3-4,7,9H2,1-2H3
InChIKeyUFVCBMRFYFPGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one Overview


4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a fused benzene and oxazine ring with butyl and methyl substitutions at the 4 and 6 positions, respectively . This scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated polypharmacology across multiple biological targets, including ion channels (KCNQ2), enzymes (lipoxygenase, xanthine oxidase, cytochrome P450 2D6), and signaling pathways (TLR4, NLRP3 inflammasome) [1][2].

1 KCNQ2 ion channel research tool
2 Multi-target enzyme inhibition profile
3 Benzoxazinone scaffold with unique 4-butyl / 6-methyl substitution

4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one Specificity


Generic substitution among benzoxazinone derivatives is not scientifically valid due to the profound impact of specific substitution patterns on target engagement, potency, and selectivity. For example, the presence of a butyl group at the 4-position and a methyl group at the 6-position in this compound confers a unique pharmacological profile, including potent antagonist activity at KCNQ2 (IC50 = 70 nM) and moderate inhibition of various enzymes and inflammatory pathways [1][2]. In contrast, many other benzoxazinones in the literature are optimized for entirely different targets, such as TRPV1 (IC50 values often in the low nanomolar range) or mineralocorticoid receptors (IC50 ~43 nM), and thus cannot be interchanged without complete revalidation of the experimental system [3][4]. The quantitative evidence below delineates the specific, verifiable differentiation of this compound relative to documented analogs and class benchmarks.

Substitution pattern may alter target engagement
4-butyl and 6-methyl groups are critical for KCNQ2 interaction; generic benzoxazinones often target TRPV1 or MR.
Multi-target profile may not transfer
Analogs optimized for single targets (e.g., MR IC50 ~43 nM) lack the polypharmacology reported for this compound.
Internal selectivity ratio context
KCNQ2 vs KCNQ2/Q3 potency difference (1.7×) may shift with other substitution patterns, requiring revalidation.

4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one Evidence Guide


KCNQ2 Antagonism Profile

This compound demonstrates potent antagonist activity at the human KCNQ2 potassium channel with an IC50 of 70 nM, as measured by automated patch clamp in CHO cells [1]. In contrast, the closely related benzoxazinone scaffold in the TRPV1 antagonist series exhibits selectivity for a different ion channel family, with reported IC50 values in the low nanomolar range for TRPV1 (e.g., 2.31 nM for analog 36) [2]. This divergence in target engagement is not predictable from core scaffold alone; it is driven by the specific N-butyl and 6-methyl substituents of this compound, which are absent in the TRPV1-optimized analogs.

KCNQ2 Antagonism
Cross-study comparable
IC50 = 70 nM (KCNQ2)
vs. TRPV1 analog IC50 2.31 nM (TRPV1, different target)
Supports KCNQ2-selective tool compound context
Target divergence; direct potency comparison not applicable
Ion Channel Pharmacology KCNQ2 Automated Patch Clamp

Multitarget Enzyme Inhibition

This compound exhibits a broad inhibitory profile against multiple enzymes, including lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX), as reported in authoritative pharmacological databases [1]. While quantitative IC50 data for these specific enzyme targets are not available in the public domain, the compound's multi-target enzyme inhibition pattern contrasts with the highly optimized, single-target selectivity of other benzoxazinone derivatives, such as mineralocorticoid receptor (MR) antagonists (IC50 = 43 nM for dihydropyrrol-2-one 11i) [2] and PARP-1 inhibitors (cellular activity demonstrated in SW620 xenograft models) [3].

Enzyme Inhibition
Class-level inference
Inhibits lipoxygenase, COX, carboxylesterase, others
Multi-target enzyme context; data to verify
Quantitative IC50 not publicly available for these targets
Enzyme Inhibition Polypharmacology Anti-inflammatory

KCNQ2/KCNQ3 Heteromer Selectivity

In addition to its KCNQ2 homomer activity, this compound also antagonizes the KCNQ2/KCNQ3 heteromeric channel with an IC50 of 120 nM, as determined by automated patch clamp in CHO cells [1]. This 1.7-fold decrease in potency compared to the KCNQ2 homomer (IC50 = 70 nM) suggests a modest selectivity that may be relevant for dissecting the subunit composition of native KCNQ channels. While no direct comparator data for other benzoxazinones on KCNQ2/Q3 are available in the public domain, this internal potency ratio provides a baseline for assessing the compound's channel subtype preferences.

KCNQ2/Q3 Selectivity
Supporting evidence
IC50 = 120 nM (1.7× vs homomer)
Supports subunit-selective experimental design
Internal ratio guides channel subtype preference assessment
Ion Channel Heteromer KCNQ2/KCNQ3 Patch Clamp Electrophysiology

CYP2D6 Inhibition Risk Profile

This compound exhibits weak inhibition of the cytochrome P450 enzyme CYP2D6, with an IC50 of 19.9 µM (19,900 nM) [1]. This value is substantially higher (i.e., less potent) than the IC50 values typically associated with clinically relevant CYP2D6 inhibition (often <1 µM). In contrast, other heterocyclic chemotypes, including some benzoxazinone derivatives, can be potent CYP inhibitors, which presents a higher risk of drug-drug interactions in vivo. While no direct comparator benzoxazinone data is available for CYP2D6, this quantitative result places the compound in a low-risk category for this major metabolic pathway.

CYP2D6 Inhibition
Class-level inference
IC50 = 19.9 µM (>19× risk threshold)
Lower CYP inhibition context for research models
May reduce metabolic interaction potential in vivo
Drug Metabolism CYP2D6 ADME-Tox

Research Applications of 4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one


KCNQ2 Channelopathy Electrophysiology

Given its potent antagonist activity at KCNQ2 (IC50 = 70 nM) and KCNQ2/KCNQ3 (IC50 = 120 nM) [1], this compound is an ideal tool for investigating the role of KCNQ2-containing channels in regulating neuronal excitability. Its defined potency and internal selectivity ratio (1.7-fold) make it particularly useful for dissecting the contributions of homomeric versus heteromeric KCNQ2 channels in both recombinant systems and native tissue preparations.

Inflammation and Oxidative Stress Polypharmacology

This compound's documented inhibition of lipoxygenase, cyclooxygenase, and carboxylesterase, along with its antioxidant properties [2], positions it as a valuable chemical probe for studying complex inflammatory and metabolic pathways where multiple enzyme targets contribute to disease pathology. Its multi-target profile may more closely model the effects of natural products than highly selective, single-target tool compounds.

In Vivo Studies with Low Metabolic Liability

The compound's weak inhibition of CYP2D6 (IC50 = 19.9 µM) [3] suggests a favorable drug-drug interaction profile for in vivo pharmacological studies, particularly when co-administered with known CYP2D6 substrates. This property differentiates it from other benzoxazinone derivatives that may possess more potent CYP inhibition, thereby reducing the confounding effects of altered pharmacokinetics in animal models.

KCNQ2 Modulator Screening

The KCNQ2 antagonist activity (IC50 = 70 nM) [1] and the well-characterized benzoxazinone scaffold make this compound a suitable reference standard for high-throughput screening campaigns aimed at identifying novel KCNQ2 modulators. Its potency and defined mechanism of action provide a robust positive control for assay development and validation.

Application
Selection Property
Validation Focus
KCNQ2 channel study models
Defined KCNQ2 antagonism profile
Homomeric/heteromeric response validation
Inflammation polypharmacology research
Multi-target enzyme inhibition profile
Polypharmacology endpoint review
In vivo CYP-mediated interaction studies
Low CYP2D6 inhibition context
Metabolic interaction potential review
KCNQ2 modulator screening
Assay control context
Positive control response profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butyl-6-methyl-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.